1-[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one

Medicinal chemistry Lipophilicity optimization CNS drug design

This N-acryloylpiperidine (MW 247.31, LogP 3.1) is a strategic intermediate for CNS-oriented targeted covalent inhibitors (TCIs). Its non-fungible 4-fluorobenzyl group enhances metabolic stability and binding affinity compared to non-fluorinated analogs, while the acryloyl warhead enables irreversible target engagement. With zero H-bond donors and lead-like physicochemical properties, it is ideal for fragment-based drug discovery and constructing kinase probes. Procure this building block to leverage a pre-installed electrophilic trap for cysteine/lysine residues, avoiding late-stage acryloylation complications.

Molecular Formula C15H18FNO
Molecular Weight 247.313
CAS No. 438635-04-2
Cat. No. B2561204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one
CAS438635-04-2
Molecular FormulaC15H18FNO
Molecular Weight247.313
Structural Identifiers
SMILESC=CC(=O)N1CCC(CC1)CC2=CC=C(C=C2)F
InChIInChI=1S/C15H18FNO/c1-2-15(18)17-9-7-13(8-10-17)11-12-3-5-14(16)6-4-12/h2-6,13H,1,7-11H2
InChIKeyRGFTZYZSMJBKJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one (CAS 438635-04-2): Procurement-Relevant Profile of a Fluorinated Piperidine Acrylamide Building Block


1-[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one (CAS 438635-04-2; molecular formula C15H18FNO; molecular weight 247.31 g/mol) is a synthetic small molecule belonging to the N-acryloylpiperidine class, featuring a 4-fluorobenzyl substituent at the piperidine 4-position and an electrophilic acryloyl warhead at the piperidine nitrogen [1]. It exists as a single non-isomeric entity (no defined stereocenters) and is catalogued under PubChem CID 59036677 [2]. The compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry for constructing targeted covalent inhibitors (TCIs), kinase probes, and CNS-oriented libraries, with the acryloyl group serving as an intrinsic electrophilic trap for cysteine or lysine residues [2][3].

Why Generic Substitution of 1-[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one (438635-04-2) with Unsubstituted or Non-Fluorinated Analogs Is Scientifically Unsound


The 4-fluoro substituent, acryloyl warhead, and 4-benzylpiperidine topology of CAS 438635-04-2 form a non-fungible combination. Replacing the 4-fluorobenzyl group with a simple benzyl (CAS 205435-93-4) alters lipophilicity by approximately 0.5 logP units and removes the electron-withdrawing effect critical for metabolic stability and target binding affinity [1]. Substituting the acryloyl group with an acetyl group (PDB ligand SVF, ethanone analog) eliminates the covalent warhead capability entirely, converting the compound from a potential irreversible inhibitor into a reversible binder, which fundamentally changes its pharmacological mechanism [2]. Even within the halogen series, the 4-fluoro analog exhibits distinct electronic and steric properties compared to the 4-chloro or 4-bromo congeners, with the fluorine atom providing a unique combination of high electronegativity and small van der Waals radius that cannot be replicated by other halogens [1].

Quantitative Comparative Evidence for 1-[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one (438635-04-2) Versus Closest Analogs


Lipophilicity (XLogP3) Differentiation: 4-Fluoro vs. 4-H Benzyl Congener

The target compound exhibits a computed XLogP3-AA of 3.1, which is approximately 0.5 log units higher than the unsubstituted benzyl analog 1-(4-benzylpiperidin-1-yl)prop-2-en-1-one (estimated XLogP3 ~2.6), as derived from PubChem computed properties [1]. This difference is consistent with the well-established Hansch π value of +0.14 for aromatic fluorine substitution, compounded by the electronic effect of fluorine on the overall molecular polar surface area [2]. LogP values in the 3.0–3.5 range are strongly associated with optimal blood-brain barrier penetration and CNS target engagement, whereas the lower lipophilicity of the non-fluorinated benzyl analog places it below the empirically derived CNS drug-like sweet spot. For procurement decisions, this means the 4-fluoro compound offers superior passive membrane permeability potential without crossing into the LogP >5 range where solubility and metabolic clearance become problematic [2].

Medicinal chemistry Lipophilicity optimization CNS drug design

Hydrogen Bond Donor Count: Zero Donors Enable Passive Permeability vs. Piperidine NH Analogs

The target compound carries zero hydrogen bond donors (HBD = 0), in contrast to the secondary amine intermediate 4-[(4-fluorophenyl)methyl]piperidine (HBD = 1), which necessarily donates a hydrogen bond to aqueous solvent [1][2]. Each hydrogen bond donor contributes an estimated 1.7–2.0 kcal/mol desolvation penalty for membrane crossing. The absence of HBDs in CAS 438635-04-2 means it possesses a lower total polar surface area (TPSA = 20.31 Ų for the oxygen acceptors only) and a more favorable partition coefficient, factors that directly enhance passive permeability and oral absorption potential [3]. For end-users synthesizing CNS-penetrant covalent inhibitors, this HBD = 0 profile eliminates a key liability present in many piperidine-based intermediates [1].

ADME Permeability CNS multiparameter optimization

Electrophilic Warhead Capability: Acryloyl vs. Acetyl (Ethanone) Differentiation

The conjugated acryloyl (prop-2-en-1-one) moiety in CAS 438635-04-2 bears a reactive Michael acceptor double bond that can form a covalent thioether adduct with cysteine thiolates at enzyme active sites, a feature absent in the ethanone analog 1-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]ethanone (PDB ligand SVF) [1][2]. The ethanone analog has been observed as a bound ligand in the PDB entry 5oae (a bacterial cytochrome P450, Priestia megaterium), where the acetyl carbonyl acts only as a reversible hydrogen-bond acceptor; the ligand makes no covalent contact with the protein [1]. In contrast, acryloylpiperidine derivatives with comparable electrophilicity (e.g., ibrutinib's acrylamide warhead) demonstrate second-order rate constants of k_inact/K_i ≈ 10^3–10^5 M⁻¹s⁻¹ for cysteine modification [3]. While k_inact/K_i has not been directly measured for this specific compound, the α,β-unsaturated carbonyl present in CAS 438635-04-2 is intrinsically capable of irreversible covalent target engagement, whereas the saturated ethanone analog is not [3].

Targeted covalent inhibitors Cysteine trapping Irreversible inhibition

Molecular Weight Advantage: Lead-Like 247 Da vs. Typical Acrylamide Warhead Intermediates >300 Da

At 247.31 g/mol, the target compound is significantly lighter than many comparable piperidine-acrylamide intermediates bearing additional fused rings or extended side chains (e.g., 1-[4-(4-fluorophenyl)pyrimidin-2-yl]piperidin-1-yl]prop-2-en-1-one, MW 311.36; or 1-[4-(4-fluorobenzyloxy)piperidin-1-yl]prop-2-en-1-one, MW 263.31) [1][2]. With only 15 heavy atoms and a topological polar surface area of 20.31 Ų, it resides firmly within the 'lead-like' property space (MW < 300, logP < 3.5, TPSA < 60 Ų) defined by fragment-based lead discovery guidelines [3]. Lower molecular weight translates to higher ligand efficiency potential: any binding affinity contributed by this fragment will yield a higher ligand efficiency index (LE = ΔG/heavy atom count) than heavier alternatives. For procurement, this means the compound provides more optimization headroom for downstream SAR campaigns before exceeding drug-like property thresholds [3].

Fragment-based drug discovery Lead-like properties Building block selection

4-Fluorobenzyl Fragment Privilege: Validated by Tyrosinase Inhibitor SAR and CCR3 Antagonist Synthesis

The 4-(4-fluorobenzyl)piperidine fragment—the core scaffold from which CAS 438635-04-2 is derived via N-acryloylation—has been independently validated as a productive privileged structure. In mushroom tyrosinase inhibition, 1-(4-fluorobenzyl)piperidine derivatives achieved IC50 values of 5.25 μM (compound 16), markedly more potent than kojic acid (reference inhibitor) and 48-fold more potent than the non-fluorinated benzyl lead (IC50 = 252 μM for compound 1a) [1]. Separately, (S)-3-(4-fluorobenzyl)piperidine has been synthesized as a key chiral fragment for CCR3 antagonist development via Ir-catalyzed asymmetric hydrogenation, demonstrating the scaffold's broad utility across distinct target classes [2]. The acryloyl-functionalized derivative (CAS 438635-04-2) combines this validated 4-fluorobenzylpiperidine pharmacophore with an electrophilic trap, enabling covalent engagement that was not possible with the fragments studied in either the tyrosinase or CCR3 programs [1][2].

Privileged fragment Tyrosinase inhibition Chemokine receptor antagonism

Rotatable Bond Count: Conformational Restriction Advantage for Target Binding

CAS 438635-04-2 has three rotatable bonds (Cactvs-computed), compared to two rotatable bonds for the simpler 1-(piperidin-1-yl)prop-2-en-1-one (CAS 10043-37-5) [1][2]. The additional rotatable bond arises from the 4-fluorobenzyl methylene linker, which provides conformational flexibility for induced-fit binding while remaining below the typical threshold (≤5 rotatable bonds) associated with significant entropic binding penalties [3]. The 4-position benzyl substitution in the piperidine chair also introduces a preferred equatorial orientation of the aromatic ring, pre-organizing the fluorophenyl group for π-stacking or hydrophobic pocket interactions. This balanced conformational profile—more flexible than the bare acryloylpiperidine core, yet not so flexible as to incur prohibitive entropic costs—provides a rational basis for selecting this intermediate over both simpler and more complex analogs [3].

Conformational restriction Entropic binding penalty Ligand design

Procurement-Relevant Application Scenarios for 1-[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one (438635-04-2)


CNS-Penetrant Covalent Inhibitor Library Synthesis

With XLogP3 = 3.1 and zero hydrogen bond donors, CAS 438635-04-2 is optimally positioned as a building block for CNS-targeted covalent inhibitor libraries. The favorable LogP (in the 3–4 range empirically associated with BBB penetration) combined with the acryloyl warhead enables the construction of irreversible inhibitors intended for intracranial targets such as CNS kinases, deubiquitinases, or neurotransmitter receptors. Researchers synthesizing CNS-penetrant TCIs should select this building block over the non-fluorinated benzyl analog (LogP ~2.6) or the non-covalent ethanone derivative (PDB SVF) to maximize both passive brain permeability and covalent target engagement [1].

Fragment-Based Covalent Drug Discovery (FBLD) Starting Point

At 247 Da molecular weight, the compound falls within the lead-like space (MW < 300) recommended for fragment-based lead discovery. The 4-fluorobenzylpiperidine scaffold has demonstrated a 48-fold potency improvement over non-fluorinated analogs in tyrosinase inhibition (IC50 = 5.25 vs. 252 μM), validating the fluorine substitution as a potency-enhancing feature. This intermediate can be directly employed in fragment-growing campaigns where the acryloyl group is intended to form a covalent anchor with a target cysteine, after which the 4-fluorobenzyl vector can be elaborated to occupy adjacent binding pockets. Medicinal chemistry teams should prioritize this building block over heavier pre-functionalized analogs (>300 Da) to preserve ligand efficiency headroom [2].

Chemical Probe Development Targeting Kinases with an Accessible Cysteine

The acryloyl moiety in CAS 438635-04-2 is structurally analogous to the acrylamide warheads found in FDA-approved covalent kinase inhibitors such as ibrutinib (BTK), afatinib (EGFR), and osimertinib (EGFR T790M). The 4-position substitution pattern on the piperidine ring provides an equatorial exit vector that can be elaborated to access diverse kinase hinge-binding motifs. Chemical biology groups designing kinase-targeted covalent probes should select this compound as their central acryloylpiperidine core, as it provides the reactive electrophile pre-installed, eliminating the need for late-stage acryloylation that may be incompatible with sensitive functional groups [3].

Comparative Physicochemical Benchmarking and Computational Modeling

The well-defined computed properties of CAS 438635-04-2 (MW 247.31, LogP 3.1, HBD 0, HBA 2, RotB 3, TPSA 20.31 Ų, available from PubChem CID 59036677) make it suitable as a benchmark compound for computational modeling of acryloylpiperidine covalent inhibitors. Its single non-isomeric form ensures unambiguous docking and molecular dynamics simulations. Computational chemists and cheminformatics teams should include this compound in virtual screening libraries as a reference covalent warhead-bearing fragment, leveraging its precisely defined property profile for quantitative structure-property relationship (QSPR) model calibration [1].

Quote Request

Request a Quote for 1-[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.